4-chloro-7-methoxy-N-methylquinoline-6-carboxamide
Description
Properties
IUPAC Name |
4-chloro-7-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHMYIXEWBYVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of 6-cyano-7-methoxy-4-chloroquinoline with acetic acid. The reaction is carried out at 80°C for 24 hours, followed by cooling and precipitation to yield the desired product . Another method involves the use of hydrogen peroxide as a reagent, resulting in a high yield of 91% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity this compound .
Chemical Reactions Analysis
Conversion of Esters to Amides
A common approach involves hydrolyzing esters (e.g., methyl 4-chloro-7-methoxyquinoline-6-carboxylate) to carboxamides using ammonia or ammonium hydroxide. For example:
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Conditions : Methanol, 25–30°C, 10–12 hours with ammonium hydroxide (25% aqueous solution) .
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Mechanism : The ester undergoes nucleophilic substitution with ammonia to form the amide.
Table 1: Representative Reaction Conditions for Amide Synthesis
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₃ (25% aqueous) | Methanol | 25–30°C | 10–12 h | 88.97% |
| NH₃ (gaseous) | Water | 60°C | 4 h | 85.17% |
Chlorination Reactions
The synthesis of the chlorinated intermediate (4-chloro-7-methoxyquinoline-6-carboxamide) often involves chlorinating agents like thionyl chloride or phosphorus oxychloride. For example:
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Conditions : Acetonitrile or tetrahydrofuran as solvent, diisopropylethylamine as acid scavenger, 60–80°C for 0.5–8 hours .
Base-Mediated Amidation
Formamide and bases like sodium t-butoxide in polar aprotic solvents (e.g., DMF) can convert chlorinated intermediates to amides. For example:
Challenges and Considerations
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Regioselectivity : Chlorination at the 4-position requires precise control to avoid side reactions.
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Impurity Management : Previous methods reported impurities (e.g., 1.8% of urea derivatives) in coupling steps, necessitating purification .
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Scalability : Industrial processes emphasize atom economy and reduced waste, as seen in methods achieving >90% yields .
Analytical and Physical Data
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that enhance the properties of the resultant compounds. This compound is particularly valuable in the development of new chemical entities used in pharmaceuticals and agrochemicals.
Biological Applications
Intermediate for Bioactive Compounds
In biological research, this compound is utilized as an intermediate in the synthesis of various bioactive molecules. It plays a pivotal role in the creation of compounds that exhibit pharmacological activity, contributing to advancements in drug discovery and development .
Medicinal Chemistry
Key Role in Lenvatinib Production
One of the most notable applications of this compound is its use as an intermediate in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Lenvatinib is employed clinically for treating several cancers, including:
- Thyroid Cancer
- Hepatocellular Carcinoma
- Renal Cell Carcinoma
The synthesis process involves multiple steps where this compound is reacted with other reagents to yield Lenvatinib . The mechanism of action for Lenvatinib includes inhibition of vascular endothelial growth factor receptors (VEGFRs), which are critical in tumor growth and angiogenesis.
Industrial Applications
Pharmaceuticals and Agrochemicals
This compound is also significant in industrial applications, particularly in the pharmaceutical and agrochemical sectors. Its ability to act as a precursor for various active pharmaceutical ingredients (APIs) makes it essential for producing medications that target a range of diseases .
Data Table: Applications Overview
| Application Area | Specific Use | Example Compound |
|---|---|---|
| Chemical Synthesis | Building block for organic molecules | Various APIs |
| Biological Research | Intermediate for bioactive compounds | Anticancer agents |
| Medicinal Chemistry | Intermediate for Lenvatinib | Lenvatinib |
| Industrial Applications | Precursor for pharmaceuticals/agrochemicals | Diverse APIs |
Case Studies
Case Study 1: Synthesis of Lenvatinib
A detailed examination of the synthetic pathway reveals that this compound is combined with a urea derivative under specific conditions (e.g., using cesium carbonate or sodium tert-butoxide) to produce Lenvatinib. This process highlights the compound's integral role in producing effective cancer therapies .
Case Study 2: Development of New Bioactive Compounds
Research has shown that modifications to this compound can lead to novel bioactive compounds with enhanced therapeutic profiles. For instance, derivatives synthesized from this compound have shown promising results in preclinical studies targeting various disease mechanisms, further emphasizing its potential in drug development .
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib acts as a multiple kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other kinases involved in tumor growth and angiogenesis . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Ethyl 4-chloroquinoline-3-carboxylate (similarity 0.93) shares the chloroquinoline core but differs in substituent positions and functional groups.
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (similarity 0.86) is structurally closest but replaces the N-methyl carboxamide with a methyl ester. This substitution diminishes hydrogen-bonding capacity, which could reduce target affinity or alter pharmacokinetics .
- (R)-7-Chloro-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino)quinoline-3-carboxamide introduces a pyridinyl-ethylamino group at position 4, adding a basic nitrogen and stereochemical complexity. The R-configuration may enhance selectivity for chiral biological targets, as seen in other enantioselective drugs .
Functional Group Impact on Physicochemical Properties
- Carboxamide vs. Ester: The N-methyl carboxamide in the target compound provides stronger hydrogen-bond donor/acceptor capabilities compared to esters, improving solubility and bioavailability .
- Methoxy vs. Chlorine at position 4 enhances lipophilicity, aiding membrane permeability .
- Stereochemistry: The R-configuration in the pyridinyl-ethylamino analog (CAS 5525-35-9) highlights the role of stereochemistry in biological activity, a factor absent in the target compound .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 70% | |
| Ester to Carboxamide | Methylamine, HATU, DMF, RT, 12 h | 85-90% |
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy: The methoxy (δ 3.8–4.0 ppm) and N-methyl groups (δ 3.0–3.2 ppm) are key identifiers. Aromatic protons appear as doublets in the δ 7.3–8.5 ppm range, with splitting patterns indicating substitution positions .
- HPLC Purity Analysis: Reversed-phase C18 columns with UV detection (λ = 254 nm) are standard. For example, 99% purity was achieved for 4-chloro-6,7-dimethoxyquinoline using a methanol/water gradient .
- Mass Spectrometry (ESI): The molecular ion [M+H]⁺ for the ester precursor (C₁₂H₁₀ClNO₃) is observed at m/z 251.67, while the carboxamide derivative (C₁₂H₁₁ClN₂O₃) shows m/z 266.08 .
Advanced: What strategies optimize regioselectivity during functionalization of the quinoline core?
Methodological Answer:
Regioselectivity challenges arise during chlorination or methoxylation due to competing reaction sites. Strategies include:
- Directing Groups: Electron-donating groups (e.g., methoxy at C7) direct electrophilic substitution to the C4 position. Intramolecular C–H⋯Cl interactions stabilize transition states, as seen in 4-chloro-6,7-dimethoxyquinoline .
- Computational Modeling: DFT studies predict favorable sites for substitution by analyzing electron density maps and frontier molecular orbitals. This approach minimizes trial-and-error in optimizing reaction conditions .
Advanced: How can reaction yields be improved for the carboxamide derivative?
Methodological Answer:
- Catalyst Screening: Transition metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DMAP) enhance amidation efficiency. For example, HATU-mediated coupling improves yields to >85% compared to traditional acid chloride routes .
- Solvent Optimization: Anhydrous DMF or THF minimizes side reactions. Microwave-assisted synthesis reduces reaction time from 12 h to 2 h while maintaining yield .
Basic: What are the solubility properties, and how do they influence experimental design?
Methodological Answer:
- Solubility Profile: The carboxamide derivative is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). The methyl ester precursor (logP ≈ 2.5) is more lipophilic than the carboxamide (logP ≈ 1.8) .
- Experimental Implications: For biological assays, use DMSO stocks (≤1% v/v) to avoid solvent toxicity. For chromatography, optimize mobile phases with acetonitrile/0.1% TFA gradients .
Advanced: How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Docking Studies: Molecular docking with target proteins (e.g., kinases) identifies potential binding modes. For example, the quinoline core may intercalate into DNA or inhibit topoisomerases, as seen in related 2-hydroxy-6-methoxyquinoline derivatives .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties. The carboxamide’s low logP suggests moderate blood-brain barrier permeability, making it suitable for CNS-targeted studies .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Desiccate to avoid moisture-induced degradation.
- Stability Monitoring: Regular HPLC analysis detects decomposition. For example, the ester precursor shows <5% degradation over 6 months when stored properly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
